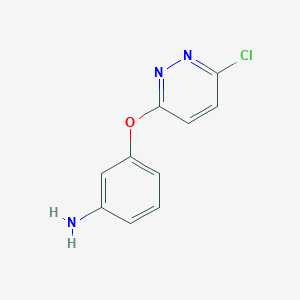
3-(6-Chloro-3-pyridazinyloxy)phenylamine
概要
説明
“3-(6-Chloro-3-pyridazinyloxy)phenylamine” is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.647 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “3-(6-Chloro-3-pyridazinyloxy)phenylamine” is 1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The melting point of “3-(6-Chloro-3-pyridazinyloxy)phenylamine” is between 90-94°C . The compound is stored at room temperature .
科学的研究の応用
Corrosion Inhibition
3-(6-Chloro-3-pyridazinyloxy)phenylamine and related pyridazine derivatives have been studied for their role in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate mixed-type inhibition, interacting chemically with steel surfaces and showing potential as effective corrosion inhibitors. The study by (Mashuga, Olasunkanmi, & Ebenso, 2017) provides detailed insights into this application.
Medicinal Chemistry
In medicinal chemistry, pyridazine derivatives, including 3-(6-Chloro-3-pyridazinyloxy)phenylamine, have been explored for their potential as dopaminergic agents. They have shown promise in stimulating central and peripheral dopamine receptors, which could have implications in the treatment of various neurological disorders. This aspect was investigated in a study by (Pfeiffer et al., 1982).
Photocatalytic Applications
These compounds are also explored in photocatalytic applications, particularly in the oxidation processes involving molecular oxygen. Their potential in photooxygenation and photooxidation reactions highlights their role in advanced chemical synthesis and environmental applications, as discussed in the research by (Ohkubo, Nanjo, & Fukuzumi, 2006).
Spectroscopic Studies
Spectroscopic studies involving pyridazine compounds have been conducted to understand their molecular properties. This includes the investigation of their vibrational frequencies, molecular geometry, and electronic properties, which are crucial in various chemical and pharmaceutical applications. An example of such a study is provided by (Sarıkaya et al., 2017).
Agricultural Chemistry
In the field of agricultural chemistry, pyridazinone herbicides, closely related to 3-(6-Chloro-3-pyridazinyloxy)phenylamine, have been examined for their mode of action in inhibiting photosynthesis and Hill reaction in plants. This research has significant implications for developing more effective and environmentally friendly herbicides, as explored by (Hilton et al., 1969).
Environmental Toxicology
Environmental toxicology studies have been conducted on substituted phenylamine antioxidants, including compounds similar to 3-(6-Chloro-3-pyridazinyloxy)phenylamine, to understand their impact on aquatic biota. This research is crucial in assessing the ecological risks posed by these chemicals in the environment. The study by (Prosser et al., 2017) provides insight into this area.
Safety and Hazards
The safety information for “3-(6-Chloro-3-pyridazinyloxy)phenylamine” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
特性
IUPAC Name |
3-(6-chloropyridazin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-5-10(14-13-9)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDKTAYKBHIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516557 | |
| Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-3-pyridazinyloxy)phenylamine | |
CAS RN |
30184-98-6 | |
| Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)
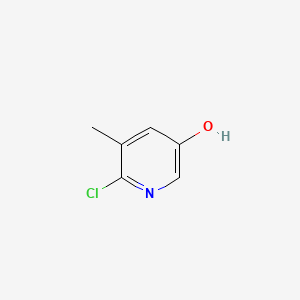
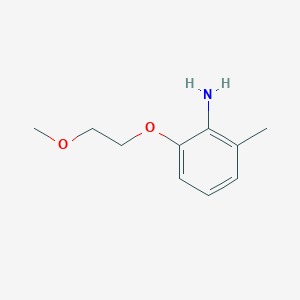
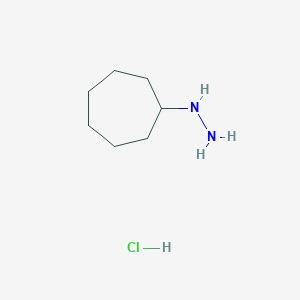

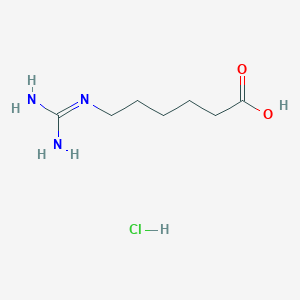
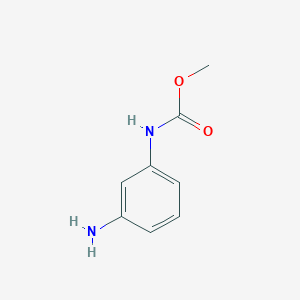
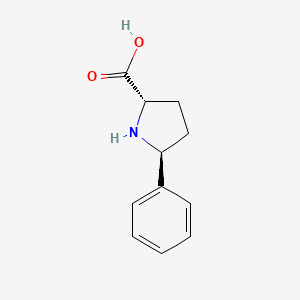
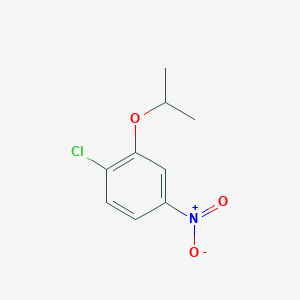
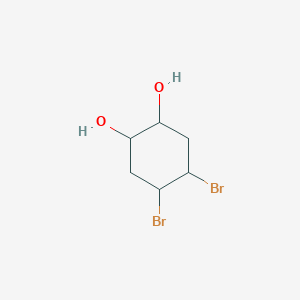

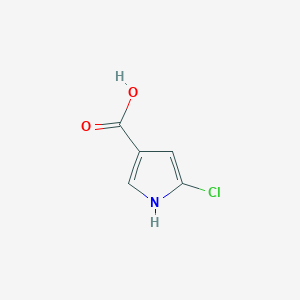
![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)